
4-(3-Azidopropyl)-piperidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azidopropyl)-piperidine HCl is a chemical compound that contains a piperidine ring substituted with a 3-azidopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-piperidine HCl typically involves the reaction of piperidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azidopropyl)-piperidine HCl can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, organic solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: 4-(3-Aminopropyl)-piperidine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
4-(3-Azidopropyl)-piperidine HCl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Azidopropyl)-piperidine HCl depends on the specific application and the chemical reactions it undergoes. In general, the azide group can participate in various reactions, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: Contains a similar 3-aminopropyl group but with a triethoxysilane moiety.
4-(3-Aminopropyl)-piperidine: The reduced form of 4-(3-Azidopropyl)-piperidine HCl.
Azides and Porphyrinoids: Compounds containing azide groups with various applications in synthetic chemistry and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the piperidine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C8H17ClN4 |
|---|---|
Poids moléculaire |
204.70 g/mol |
Nom IUPAC |
4-(3-azidopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c9-12-11-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H |
Clé InChI |
RZJSPTVONDAASQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCCN=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
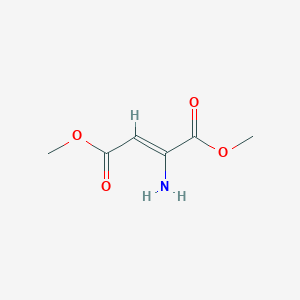
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

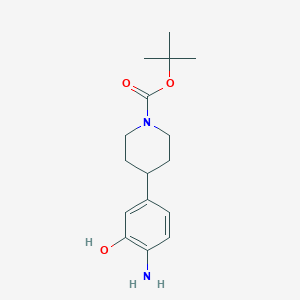
![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
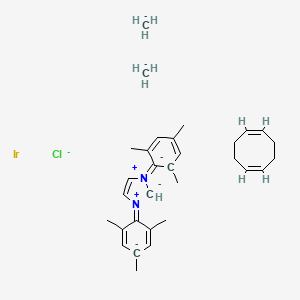
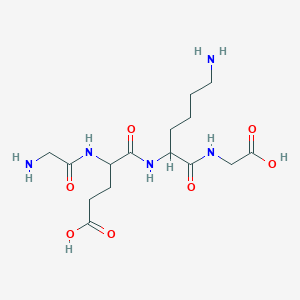
![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)
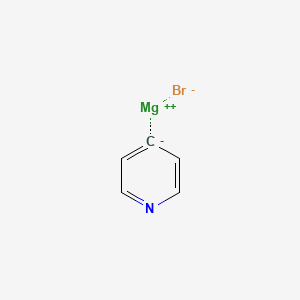
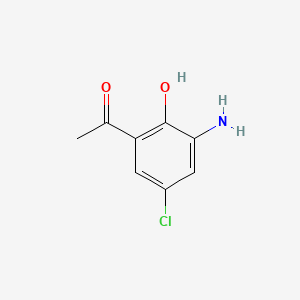

![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)

